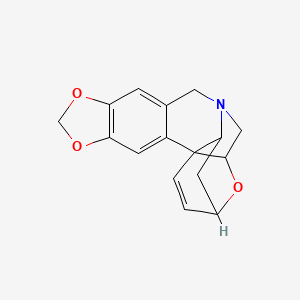![molecular formula C7H6N2 B1209526 1H-pyrrolo[3,2-b]pyridine CAS No. 272-49-1](/img/structure/B1209526.png)
1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
“1H-pyrrolo[3,2-b]pyridine”, also known as “4-Azaindole”, is a heterocyclic organic compound with the molecular formula C7H6N2 . It is a useful organic building block in various chemical syntheses .
Synthesis Analysis
Several studies have reported the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives. For instance, one study reported the synthesis of a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of a new series of HNE inhibitors with a pyrrolo[3,2-b]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The exact mass of the molecule is 118.053098200 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1H-pyrrolo[3,2-b]pyridine are not detailed in the search results, it is used as a building block in the synthesis of various derivatives, indicating its reactivity .
Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-b]pyridine has a molecular weight of 118.14 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It has a topological polar surface area of 28.7 Ų .
Applications De Recherche Scientifique
Therapeutic Agents for Various Diseases
The azaindole chemical scaffold, which includes 4-Azaindole, is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .
Synthesis Methods
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
Organic Semiconductors
4-Bromo-7-azaindole, a derivative of 4-Azaindole, has been used as a building block in the synthesis of organic semiconductors . These are important components in the development of electronic devices such as solar cells and transistors .
Anticancer Activity
4-Azaindoles have been synthesized with various derivatives that have shown potential anticancer activity . These compounds have been studied for their ability to inhibit the growth of cancer cells .
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives, which include 4-Azaindole, have been studied for their antiviral activity . For example, the alkaloid camptotheca, which contains the pyrrolopyridine scaffold, has been found to be active against HIV-1 .
Treatment of Diseases of the Nervous and Immune Systems
Biological investigations have shown that pyrrolo[3,4-c]pyridines, including 4-Azaindole, can be used to treat diseases of the nervous and immune systems .
Antidiabetic and Antimycobacterial Activities
Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic and antimycobacterial activities .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Mécanisme D'action
Target of Action
4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine or pyrrolopyridine, is a biochemical reagent . It has been found to inhibit Casein Kinase 1 (CK1) family , which phosphorylates proteins for targeted degradation .
Mode of Action
The compound’s interaction with its targets results in the inhibition of CK1 . This inhibition controls the amounts of certain proteins, such as PRR5 and TOC1 , leading to changes in the cellular processes they are involved in.
Biochemical Pathways
The azaindole chemical scaffold, which includes 4-azaindole, is represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . The inhibition of CK1 by 4-azaindole affects the degradation of proteins such as PRR5 and TOC1 , impacting the biochemical pathways they are involved in.
Result of Action
The inhibition of CK1 by 4-azaindole leads to an increase in the amounts of PRR5 and TOC1 proteins . This could potentially affect the cellular processes these proteins are involved in, such as cell cycle regulation and apoptosis .
Action Environment
The action, efficacy, and stability of 4-azaindole can be influenced by environmental factors. For instance, the photodynamics of azaindoles, including 4-azaindole, have been studied in solvents of different polarity . The measurements show distinctive fluorescence yields and excited state lifetimes among the isomers, which are tuned by the polarity of the medium .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYUCRMWCHYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181666 | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
272-49-1 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pyrrolopyridine?
A1: The molecular formula of pyrrolopyridine is C7H6N2, and its molecular weight is 118.14 g/mol.
Q2: Are there any convenient and reliable synthetic routes for pyrrolopyridines?
A2: Yes, several improved synthetic routes exist for various pyrrolopyridine isomers, including 4-, 5-, 6-, and 7-azaindole, as well as derivatives like 7-methyl-4-azaindole and 7-amino-4-azaindole. These methods utilize modifications to existing procedures or novel strategies, resulting in improved yields. []
Q3: Can you provide an example of a specific and practical synthesis method for a pyrrolopyridine derivative?
A3: A practical method for synthesizing 3-acetyl-4-azaindole starts with 2-methyl-3-nitropyridine. It involves condensation with DMF-DMA, followed by hydrogenation and ring-closure reactions using a Pd/C catalyst to yield 4-azaindole. Finally, Friedel-Crafts reaction with 4-azaindole produces 3-acetyl-4-azaindole. This method is advantageous due to its mild conditions, readily available starting materials, cost-effectiveness, high yield, and convenient operation. []
Q4: What is a "Münchnone," and how is it used in the synthesis of pyrrolopyridines?
A4: A Münchnone is a particular type of mesoionic heterocycle. In the context of pyrrolopyridine synthesis, a carbohydrate-derived Münchnone can react with electrophilic alkynes to yield pyrrolopyridines (also known as indolizines). []
Q5: Can C-H arylation be used in the synthesis of pyrrolopyridines?
A5: Yes, palladium-catalyzed C-H functionalization has been successfully employed to link pyrrole and imidazole fragments, enabling the synthesis of complex pyrrolopyridine-based JAK2 inhibitors like BMS-911543. This approach significantly shortens the synthetic route and improves efficiency. []
Q6: What are some key reactions associated with hydrogenated pyrrolopyridines?
A6: Research over the past two decades has focused on the synthesis and reactivity of hydrogenated pyrrolopyridines, particularly tetrahydrogenated derivatives like tetrahydropyrrolo[3,2-c]pyridines. These compounds exhibit reactivity at both the pyrrole and tetrahydropyridine rings, enabling various chemical transformations. []
Q7: Can you elaborate on the reactivity of 5-methoxy-2-vinyl-4-azaindoles?
A7: Studies show that 5-methoxy-2-vinyl-4-azaindoles are less reactive with dienophiles compared to 2-vinylindoles. For instance, reactions with N-phenylmaleimide require harsh conditions to yield cycloadducts. Furthermore, reactions with highly reactive dienophiles often result in polymerization. []
Q8: What are some notable biological activities of pyrrolopyridine derivatives?
A8: Pyrrolopyridines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery:
- Anticancer agents: Many pyrrolopyridine derivatives display potent anticancer activity. [, ]
- Kinase inhibitors: Their structural similarity to the purine ring of ATP allows pyrrolopyridines to function as kinase inhibitors, targeting various kinases involved in cancer and other diseases. []
- Anti-inflammatory agents: Certain pyrrolopyridines can inhibit the production of inflammatory cytokines, making them potentially useful for treating inflammatory disorders. []
- Antiviral activity: Pyrrolopyridine derivatives have demonstrated antiviral activity, particularly against HIV-1. [, ]
- Dopamine D4 receptor ligands: Derivatives like [4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolopyridine (L-750667) show high affinity for the dopamine D4 receptor, making them potential candidates for imaging agents. []
- GluN2B-selective negative allosteric modulators: Certain 1H-pyrrolo[3,2-b]pyridine derivatives act as selective negative allosteric modulators of the GluN2B receptor, suggesting potential applications in neurological disorders. []
Q9: Can you provide an example of a successful pyrrolopyridine-based drug on the market?
A9: Vemurafenib, a pyrrolopyridine derivative, is currently used for the treatment of melanoma. It acts as a kinase inhibitor, specifically targeting BRAF V600E mutant kinase. []
Q10: How do pyrrolopyridine-based HIV-1 integrase inhibitors work?
A11: Pyrrolopyridine derivatives can act as allosteric HIV-1 integrase inhibitors (ALLINIs) by targeting the host LEDGF/p75 protein binding pocket on the integrase dimer. This interaction disrupts the integrase-viral RNA interaction during viral maturation, inhibiting proper localization of HIV-1 RNA genomes in viral particles. []
Q11: How do structural modifications of pyrrolopyridines influence their biological activity?
A12: SAR studies are crucial for optimizing the biological activity of pyrrolopyridines. Modifications at various positions of the scaffold influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, the introduction of a 4-(2-aminoethyl)amino group resulted in a significant 24.7-fold increase in JAK1/JAK2 selectivity compared to the parent compound. [] Similarly, in a study of 2,3-bis(het)aryl-4-azaindole derivatives, specific substitutions led to selective inhibition of RAF-1 and DYRK1A kinases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



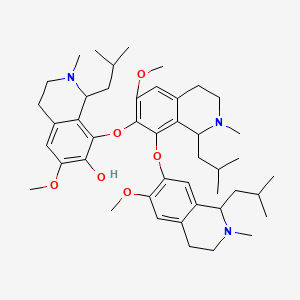
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
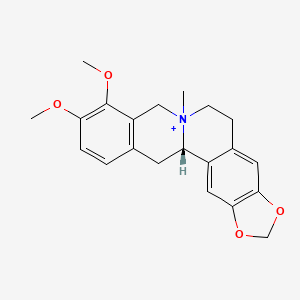
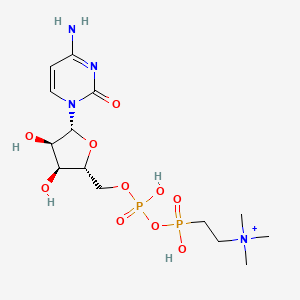
![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)

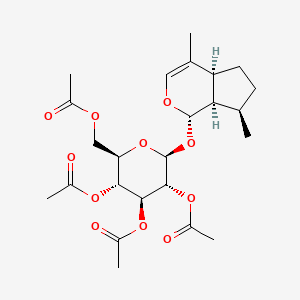
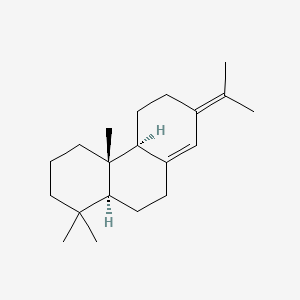

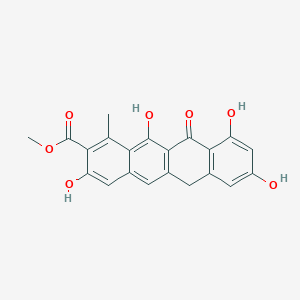
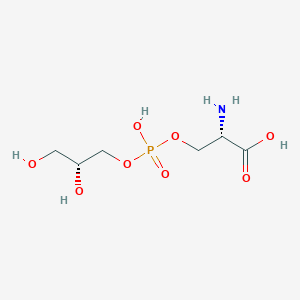
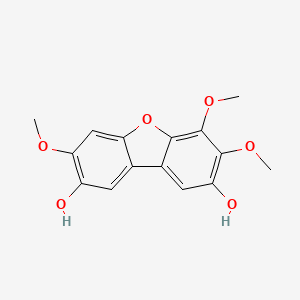
![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)
